molecular formula C12H14O3 B14360314 Propyl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 94530-69-5

Propyl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B14360314
CAS No.: 94530-69-5
M. Wt: 206.24 g/mol
InChI Key: AJOXHZKDNCMEKC-UHFFFAOYSA-N
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Description

Propyl 3-(4-hydroxyphenyl)prop-2-enoate is an ester derivative of 3-(4-hydroxyphenyl)prop-2-enoic acid, characterized by a propenoate backbone substituted with a 4-hydroxyphenyl group at the β-position and a propyl ester group at the α-position.

Properties

CAS No.

94530-69-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

propyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-2-9-15-12(14)8-5-10-3-6-11(13)7-4-10/h3-8,13H,2,9H2,1H3

InChI Key

AJOXHZKDNCMEKC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 3-(4-hydroxyphenyl)prop-2-enoate can be synthesized through the esterification of p-coumaric acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding propanoate derivative.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.

    Substitution: Electrophiles such as acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Propyl 3-(4-hydroxyphenyl)propanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Propyl 3-(4-hydroxyphenyl)prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Used in the formulation of cosmetics and personal care products due to its potential skin-protective properties.

Mechanism of Action

The mechanism of action of propyl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenyl ring can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Natural Product Analogs: Glycosyloxyflavone Derivatives

A glycosyloxyflavone analog (NP-008297) shares the 3-(4-hydroxyphenyl)prop-2-enoate group but is further substituted with a chromen-3-yl (flavone) core and glycosylated sugar moieties (e.g., methyloxan-3-yl and oxan-2-yl groups). Key differences include:

  • Molecular Complexity : The flavone core and glycosylation increase molecular weight and polarity, enhancing water solubility compared to the simpler propyl ester derivative .
  • Bioactivity Implications : The flavone structure may confer antioxidant or UV-protective properties, while the glycosyl groups could influence pharmacokinetics (e.g., absorption, metabolism).
Table 1: Natural Analogs Comparison
Compound Substituents Source Notable Features
Propyl 3-(4-hydroxyphenyl)prop-2-enoate Propyl ester, 4-hydroxyphenyl Synthetic/Natural* Simpler structure, potential esterase susceptibility
Glycosyloxyflavone A25 (NP-008297) Chromen-3-yl core, glycosyloxy groups, 3-(4-hydroxyphenyl)prop-2-enoate Parthenocissus tricuspidata Enhanced solubility, antioxidant potential

Fungal Biotransformation Products

Metabolites of ezetimibe, such as (2R,5S)-N,5-bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide (compound 5), share aromatic hydroxyphenyl groups but lack the propenoate ester. Structural distinctions include:

  • Backbone Variation: Azetidin-2-one or pentanamide cores replace the propenoate, altering rigidity and hydrogen-bonding capacity .
  • Metabolic Fate: Fungal enzymes metabolize halogenated and hydroxylated aromatics, suggesting this compound may undergo similar biotransformation pathways .

Research Implications and Gaps

  • Bioactivity: The 4-hydroxyphenyl group in this compound may mimic tyrosine residues in enzyme inhibition, warranting studies on kinase or phosphatase interactions.
  • Synthetic Utility : Its ester group could serve as a prodrug scaffold, leveraging esterase-mediated activation.
  • Environmental Behavior : Comparative studies with fluorinated analogs are needed to assess biodegradation and ecotoxicity.

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